molecular formula C11H9ClFN3O3 B4239676 1-(2-chloro-6-fluorobenzyl)-3-methoxy-4-nitro-1H-pyrazole

1-(2-chloro-6-fluorobenzyl)-3-methoxy-4-nitro-1H-pyrazole

Cat. No. B4239676
M. Wt: 285.66 g/mol
InChI Key: BBWPMNWAXZPGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-fluorobenzyl)-3-methoxy-4-nitro-1H-pyrazole is a chemical compound that has been synthesized for scientific research purposes. It is a pyrazole derivative that has potential applications in the field of medicinal chemistry. The compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-methoxy-4-nitro-1H-pyrazole is not fully understood. However, it has been proposed that the compound may exert its anti-inflammatory effects by inhibiting the production of prostaglandins through the inhibition of the COX-2 enzyme.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-chloro-6-fluorobenzyl)-3-methoxy-4-nitro-1H-pyrazole exhibits anti-inflammatory, analgesic, and antipyretic activities in animal models. The compound has also been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chloro-6-fluorobenzyl)-3-methoxy-4-nitro-1H-pyrazole in lab experiments is its potential as a COX-2 inhibitor. This could have implications in the treatment of various inflammatory conditions. However, a limitation of using this compound is its limited solubility in water, which could affect its bioavailability and efficacy in vivo.

Future Directions

Future research on 1-(2-chloro-6-fluorobenzyl)-3-methoxy-4-nitro-1H-pyrazole could focus on its potential as a COX-2 inhibitor and its implications in the treatment of various inflammatory conditions. Further studies could also investigate the compound's mechanism of action and its potential use in other therapeutic areas. Additionally, research could focus on improving the compound's solubility in water to increase its bioavailability and efficacy in vivo.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-3-methoxy-4-nitro-1H-pyrazole has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. The compound has also been studied for its potential use as a COX-2 inhibitor, which could have implications in the treatment of various inflammatory conditions.

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-methoxy-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O3/c1-19-11-10(16(17)18)6-15(14-11)5-7-8(12)3-2-4-9(7)13/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWPMNWAXZPGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C=C1[N+](=O)[O-])CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chloro-6-fluorophenyl)methyl]-3-methoxy-4-nitropyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.